![molecular formula C8H6BrNS B2368783 2-(3-Bromophenyl)sulfanylacetonitrile CAS No. 103575-45-7](/img/structure/B2368783.png)
2-(3-Bromophenyl)sulfanylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Bromophenyl)sulfanylacetonitrile involves the reaction of 3-bromobenzyl cyanide with an appropriate sulfur-containing reagent. The exact synthetic route may vary, but it typically proceeds through nucleophilic substitution or other suitable methods. Researchers have reported the use of this compound in the preparation of aminoethylbiphenyls and novel 5-HT7 receptor ligands .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Molecular Structures
2-(3-Bromophenyl)sulfanylacetonitrile has been utilized in various chemical synthesis processes and the study of molecular structures. For instance, in the construction of 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeletons, a one-pot CuCl-mediated three-component reaction was used, involving 2-bromophenyl acetonitrile and elemental sulfur. This process highlights the compound's role in synthesizing complex polycyclic structures (Zhang et al., 2020). Similarly, reactions involving bromophenyl derivatives have been studied for the formation of sulfanyl porphyrazines, which have potential applications in photodynamic therapy for cancer treatment (Piskorz et al., 2017).
Organic Synthesis and Drug Development
In the realm of organic synthesis, bromophenyl derivatives like 2-(3-Bromophenyl)sulfanylacetonitrile have been employed in creating complex organic molecules. A study by Abdelrazek et al. (2007) illustrates the synthesis of new benzoyl-substituted heterocycles from related compounds, demonstrating the compound's utility in developing new chemical entities (Abdelrazek, Ghozlan, & Michael, 2007).
Pharmaceutical Research
In pharmaceutical research, derivatives of bromophenyl compounds have been synthesized and evaluated for their potential as cancer therapeutics. For example, a novel bromophenol derivative showed promising anticancer activities on human lung cancer cell lines, suggesting potential development into an anticancer drug (Guo et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromophenyl)sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIIDFXWQGFHJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)sulfanylacetonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.